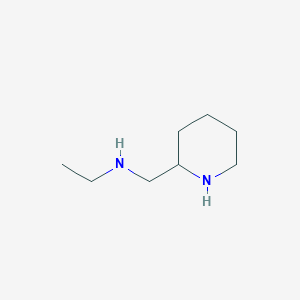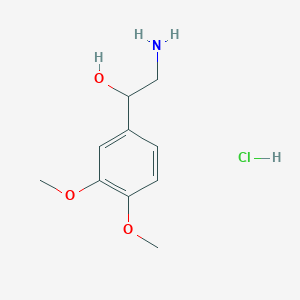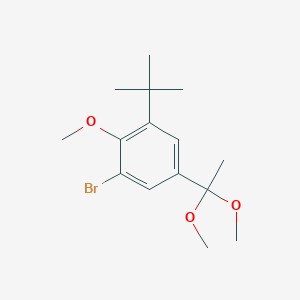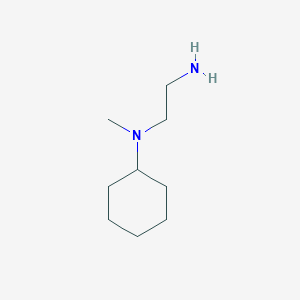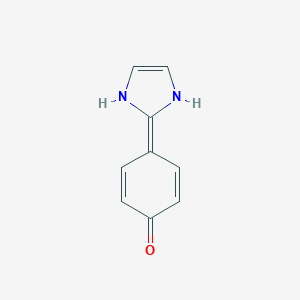
4-(1H-imidazol-2-yl)phenol
Descripción general
Descripción
4-(1H-imidazol-2-yl)phenol belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It is used as a reactant for synthesis of polymer-anchored oxovanadium (IV) complex and α1-Adrenoceptor agonists .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is synthesized by the reaction of glyoxal and formaldehyde in ammonia . A one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate and anisidine .Molecular Structure Analysis
The molecular structure of 4-(1H-imidazol-2-yl)phenol has been successfully synthesized and its nonlinear optical properties (NLO) are investigated both experimentally and theoretically . Theoretical investigations have been done by using TD-DFT and B3LYP functional with usual 6-31+G (d,p) basis set .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
The molecular weight of 4-(1H-imidazol-2-yl)phenol is 160.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The topological polar surface area is 48.9 Ų .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Imidazole, a core component of “4-(1H-imidazol-2-yl)phenol”, has a variety of applications in the medicinal chemistry field . It is used in anticancer and anti-inflammatory medications, as well as antiviral agents .
Synthesis of Diverse Compounds
“4-(1H-imidazol-2-yl)phenol” serves as a valuable substrate for the synthesis of diverse compounds, particularly imidazole derivatives . These are commonly employed in organic synthesis .
Creation of Heterocyclic Compounds
This compound is instrumental in the creation of heterocyclic compounds, such as imidazolium salts . These salts have various applications in different fields of chemistry .
Antifungal and Antibacterial Activity
“4-(1H-imidazol-2-yl)phenol” can be used to synthesize a series of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones with antifungal and antibacterial activities .
Antioxidant Activity
The compound has been shown to have antioxidant activity . This makes it useful in the development of drugs and treatments that combat oxidative stress .
Antileishmanial Activities
“4-(1H-imidazol-2-yl)phenol” has been used in the synthesis of compounds with antileishmanial activities . Leishmaniasis is a disease caused by parasites of the Leishmania type .
Agricultural Applications
Imidazole derivatives are used in agriculture as fungicides, herbicides, and plant-growth regulators . This makes “4-(1H-imidazol-2-yl)phenol” valuable in the development of agricultural products .
Catalyst in Chemical Reactions
Some similar compounds have been found to work as catalysts in the catalytic epoxidation of olefins . This suggests potential applications of “4-(1H-imidazol-2-yl)phenol” in catalysis .
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in the development of various drugs . Therefore, the future directions of 4-(1H-imidazol-2-yl)phenol could involve further exploration of its potential uses in drug development.
Mecanismo De Acción
Target of Action
4-(1H-imidazol-2-yl)phenol, an imidazole derivative, has been found to have significant activity against certain parasites and bacteria . The primary targets of this compound appear to be the cells of these organisms. For instance, imidazole derivatives have shown excellent selectivity activity against Toxoplasma gondii versus host cells .
Mode of Action
It is known that imidazole derivatives interact with their targets, leading to growth restriction in the targeted organisms . The compound’s interaction with its targets results in changes that restrict the growth of the organisms, thereby exhibiting its antiparasitic or antibacterial effects .
Biochemical Pathways
The compound’s ability to restrict the growth of certain organisms suggests that it may interfere with essential biochemical pathways within these cells .
Pharmacokinetics
Imidazole, the core structure of this compound, is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
The result of the action of 4-(1H-imidazol-2-yl)phenol is the restriction of growth in certain parasites and bacteria . This leads to a decrease in the population of these organisms, thereby mitigating the infections they cause.
Action Environment
The action of 4-(1H-imidazol-2-yl)phenol can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it could be more effective in aqueous environments . .
Propiedades
IUPAC Name |
4-(1H-imidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-10-5-6-11-9/h1-6,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBXSCRTXGVRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499246 | |
| Record name | 4-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-2-yl)phenol | |
CAS RN |
15548-89-7 | |
| Record name | 4-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-imidazol-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B168462.png)
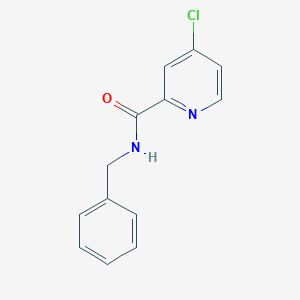
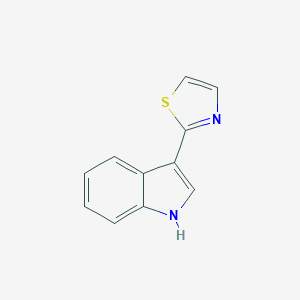

![4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B168477.png)
